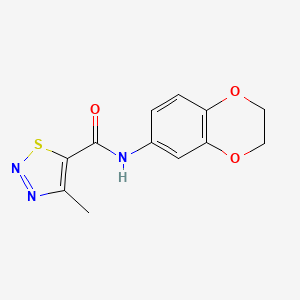

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,4-benzodioxin core fused to a 1,2,3-thiadiazole ring substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The 1,4-benzodioxin scaffold is notable for its presence in bioactive molecules, often contributing to metabolic stability and binding affinity in medicinal chemistry. The thiadiazole ring introduces sulfur and nitrogen heteroatoms, which can enhance electronic properties and intermolecular interactions.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c1-7-11(19-15-14-7)12(16)13-8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6H,4-5H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAPQUZVIWRAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antidiabetic Potential

Recent studies have demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibit significant inhibitory activity against enzymes related to Type 2 Diabetes Mellitus (T2DM). For example, compounds synthesized from this scaffold were tested against α-glucosidase and showed promising results in reducing blood glucose levels in vitro .

Neuroprotective Effects

The compound also shows potential neuroprotective properties. Research indicates that it may inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease (AD). By blocking AChE activity, these compounds could help in managing symptoms related to cognitive decline .

Antimicrobial Activity

Another area of application is in antimicrobial research. Certain derivatives have been evaluated for their effectiveness against various bacterial strains. The structural features of the thiadiazole moiety contribute to their activity by interacting with microbial targets .

Pharmacological Studies

The compound serves as a lead structure for developing new drugs targeting metabolic disorders and neurodegenerative diseases. Its derivatives are being investigated for their pharmacokinetic properties and mechanisms of action.

Chemical Biology

In chemical biology, this compound is used as a tool compound to explore biological pathways involved in disease processes. It aids in understanding enzyme interactions and cellular responses to therapeutic agents.

Drug Development

Due to its diverse biological activities, this compound is a candidate for further development into pharmaceuticals. Its ability to modulate enzyme activity makes it a valuable asset in drug design aimed at treating chronic diseases.

Case Studies

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and related compounds:

Functional and Pharmacological Insights

- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide (): This analog replaces the thiadiazole-carboxamide with a simpler acetamide group.

- Coumarin-Benzodioxin Hybrid () : The Schiff base linkage in this coumarin derivative introduces conjugation, which may enhance fluorescence or metal-binding properties. However, the lack of a thiadiazole ring and carboxamide group differentiates its reactivity and target selectivity .

- 1,4-Dioxane-Flavone Derivatives () : Flavones like 4f exhibit potent antihepatotoxic activity, comparable to silymarin, due to the 1,4-dioxane ring’s contribution to lipid solubility and antioxidant capacity. This suggests that the benzodioxin moiety in the target compound may similarly enhance bioavailability or metabolic stability in therapeutic contexts .

- Thiazole-Oxadiazole Hybrid (): This compound’s intricate heterocyclic system (thiophene, oxadiazole, oxazole) contrasts with the target compound’s simpler thiadiazole-carboxamide.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on various studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. Initial reactions involve the formation of sulfonamide derivatives followed by further derivatization with various acylating agents. The synthetic pathway can be summarized as follows:

- Starting Material : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine).

- Reagents : 4-methylbenzenesulfonyl chloride and other bromo-acetamides.

- Conditions : Reactions carried out in an alkaline medium (e.g., Na2CO3) at controlled temperatures.

- Final Product : this compound.

Antimicrobial Properties

Research has shown that thiadiazole derivatives exhibit significant antimicrobial activities. In particular:

- Antibacterial Activity : The compound demonstrated moderate to good activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives of thiadiazole have been shown to inhibit the growth of E. coli and S. aureus .

| Organism | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | Good |

| P. aeruginosa | Moderate |

Anticancer Activity

This compound has also been evaluated for its anticancer properties:

- Cell Lines Tested : It has shown promising results against several cancer cell lines including HepG2 (hepatocellular carcinoma) and A549 (lung carcinoma) with IC50 values indicating effective cytotoxicity .

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 4.37 ± 0.7 |

| A549 | 8.03 ± 0.5 |

The biological activity of thiadiazole compounds is often attributed to their ability to interact with key biological targets:

- Inhibition of Enzymes : Compounds like N-(2,3-dihydrobenzo[1,4]-dioxin) have been shown to inhibit enzymes such as acetylcholinesterase and α-glucosidase which are crucial in metabolic pathways related to diabetes and neurodegenerative diseases .

Case Studies

Several studies have highlighted the therapeutic potential of thiadiazole derivatives:

- Antidiabetic Activity : A study indicated that certain thiadiazole derivatives effectively reduced blood glucose levels in diabetic animal models by inhibiting α-glucosidase activity .

- Neuroprotective Effects : In vitro studies suggest that these compounds may protect neuronal cells from oxidative stress-induced damage, potentially offering benefits for conditions like Alzheimer's disease .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

A two-step approach is typically employed:

- Step 1 : Condensation of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with hydrazine derivatives in acetonitrile under reflux (1–3 minutes).

- Step 2 : Cyclization using iodine and triethylamine in DMF to form the thiadiazole core, with sulfur elimination as a byproduct . Characterization via - and -NMR spectroscopy is critical to confirm structural integrity.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm; thiadiazole methyl group at δ 2.4–2.6 ppm). -NMR confirms carbonyl (C=O) and aromatic carbons.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 489.55 for CHNOS) .

Q. What solubility and stability profiles should be prioritized during preliminary studies?

- Solubility : Screen polar aprotic solvents (DMF, DMSO) due to the compound’s aromatic and heterocyclic nature.

- Stability : Assess pH sensitivity (e.g., degradation in acidic/basic conditions) via HPLC monitoring under varying temperatures (2–8°C vs. room temperature) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and optimize synthesis pathways?

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to map energy barriers for cyclization and sulfur elimination steps.

- Condition Optimization : Apply machine learning to analyze experimental variables (solvent, temperature, catalyst) and predict yields. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40–60% .

Q. What strategies resolve contradictions between experimental and computational data?

- Parameter Validation : Cross-check computational models (e.g., Gibbs free energy of intermediates) with kinetic data from time-resolved FTIR or NMR.

- Iterative Refinement : Use Bayesian optimization to update computational parameters based on discrepancies in reaction yields or byproduct formation .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Substituent Variation : Modify the benzodioxin ring (e.g., electron-withdrawing groups) or thiadiazole methyl group to assess bioactivity changes.

- Assay Selection : Pair in vitro enzymatic assays (e.g., kinase inhibition) with molecular docking to identify key binding interactions (e.g., hydrogen bonding with GSK-3β’s ATP pocket) .

Q. What advanced purification techniques enhance yield and purity?

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate regioisomers.

- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to obtain single crystals for X-ray diffraction analysis .

Q. How can environmental impact assessments be integrated into early-stage research?

- Fate Analysis : Apply EPI Suite software to predict biodegradation half-life and bioaccumulation potential.

- Green Chemistry Metrics : Calculate E-factors and atom economy during route scoping to minimize waste .

Methodological Considerations

Q. What experimental controls are critical for reproducibility?

- Negative Controls : Include reactions without catalysts to confirm iodine’s role in cyclization.

- In Situ Monitoring : Use ReactIR to track intermediate formation and validate computational reaction pathways .

Q. How to validate the compound’s potential as a kinase inhibitor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.